

Application Notes and Protocols: Cycloguanil Target Engagement Assays in Human Cells

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Compound of Interest

Compound Name: Cycloguanil hydrochloride

Cat. No.: B7737508

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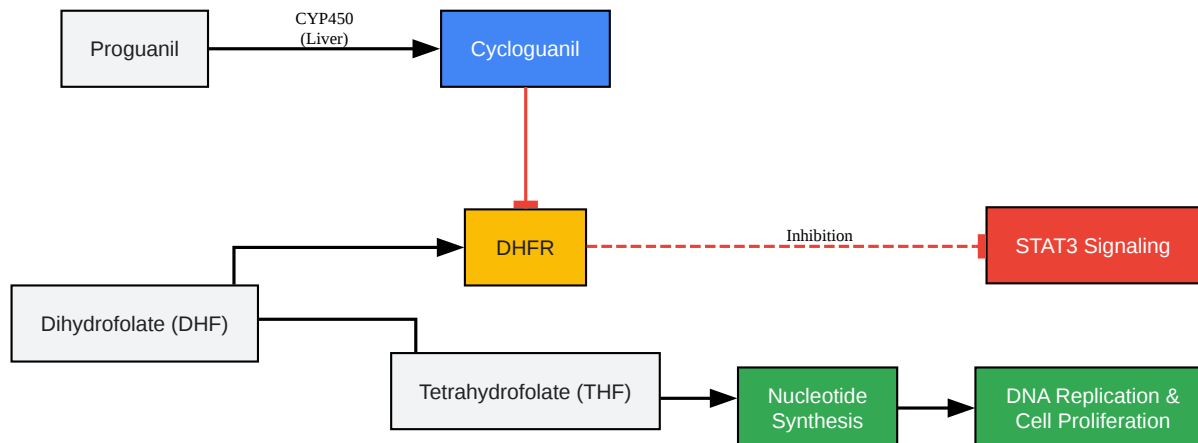
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR).^{[1][2][3]} DHFR is a critical enzyme in folate metabolism, essential for the synthesis of nucleotides and certain amino acids, and its inhibition can disrupt cell proliferation.^{[1][2]} This has led to the investigation of cycloguanil and its analogues as potential anticancer agents.^{[1][2][3]} A crucial aspect of developing targeted therapies is the confirmation that the drug engages with its intended molecular target within a cellular context. This document provides detailed protocols for key assays to measure the target engagement of cycloguanil with DHFR in human cells.

Mechanism of Action and Signaling Pathway

Cycloguanil exerts its biological effect by binding to and inhibiting DHFR. This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and pyrimidines necessary for DNA synthesis and cell multiplication.^[1] Downstream of DHFR inhibition, a reduction in nucleotide pools can lead to the inhibition of signaling pathways that are sensitive to metabolic stress, such as the STAT3 signaling pathway.^{[1][3]}



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Caption: Cycloguanil's mechanism of action and downstream effects.

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic activities of cycloguanil and a key analogue, NSC127159, in various human cancer cell lines.

Table 1: In Vitro DHFR Inhibition

Compound	IC ₅₀ (μM) vs. Human DHFR
Cycloguanil	0.130 ± 0.004
NSC127159	0.089 ± 0.003
Methotrexate	0.002 ± 0.0001

Data from enzymatic inhibition assays.[1]

Table 2: In Vitro Anti-proliferative Activity (GI₅₀ Values)

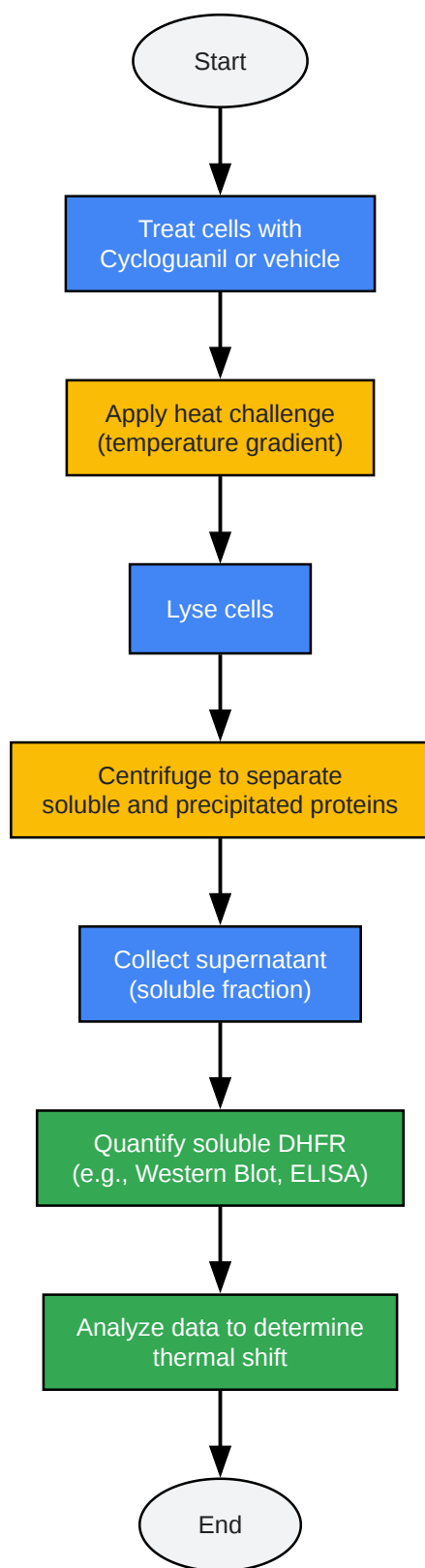
Compound	MDA-MB-468 (Breast) GI ₅₀ (μM)	MDA-MB-231 (Breast) GI ₅₀ (μM)	MCF-7 (Breast) GI ₅₀ (μM)
Cycloguanil	1.7	1.8	2.3
NSC127159	0.5	1.1	1.2
Methotrexate	0.02	0.01	0.01

GI₅₀ values represent the concentration causing 50% growth inhibition.[\[4\]](#)

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for DHFR Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.



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References

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